N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
CAS No.: 1797978-24-5
Cat. No.: VC4361499
Molecular Formula: C14H10N6OS
Molecular Weight: 310.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797978-24-5 |
|---|---|
| Molecular Formula | C14H10N6OS |
| Molecular Weight | 310.34 |
| IUPAC Name | N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C14H10N6OS/c1-8-4-13-15-6-10(7-20(13)17-8)16-14(21)9-2-3-11-12(5-9)19-22-18-11/h2-7H,1H3,(H,16,21) |
| Standard InChI Key | LMQSRWTXKQZZFR-UHFFFAOYSA-N |
| SMILES | CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC4=NSN=C4C=C3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a fused pyrazolo[1,5-a]pyrimidine ring system substituted at position 6 with a 2-methyl group. This core is connected via a carboxamide bridge to a benzo[c] thiadiazole unit, a planar heterocycle with a sulfur atom and two nitrogen atoms in a 1,2,5-arrangement . The molecular formula is C₁₄H₁₀N₆OS, with a molecular weight of 310.34 g/mol .
Key Structural Features:
-
Pyrazolo[1,5-a]pyrimidine: A bicyclic system with a pyrazole fused to a pyrimidine ring.
-
Benzo[c] thiadiazole: A benzannulated thiadiazole contributing electron-deficient properties.
-
Carboxamide linker: Enhances hydrogen-bonding potential and solubility .
IUPAC Name and Stereochemistry
The systematic IUPAC name is N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,] thiadiazole-5-carboxamide. The absence of chiral centers simplifies stereochemical considerations, though the planar thiadiazole and pyrimidine rings may influence π-π stacking interactions .
Synthesis and Functionalization
Synthetic Pathways
The synthesis typically involves multi-step protocols:
-
Pyrazolo[1,5-a]pyrimidine Formation: Cyclocondensation of β-dicarbonyl compounds (e.g., ethyl acetoacetate) with 3-aminopyrazoles under acidic conditions .
-
Benzo[c] thiadiazole Preparation: Nitration and cyclization of o-phenylenediamine derivatives followed by oxidation .
-
Coupling Reaction: Amide bond formation between the pyrazolo[1,5-a]pyrimidine-6-amine and benzo[c] thiadiazole-5-carboxylic acid using coupling agents like EDCI or HATU .
Representative Procedure:
-
Step 1: 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine is synthesized via cyclocondensation of 3-amino-5-methylpyrazole with ethyl acetoacetate in acetic acid .
-
Step 2: Benzo[c] thiadiazole-5-carboxylic acid is prepared from 4-nitro-1,2-phenylenediamine through sequential nitration, cyclization, and oxidation .
-
Step 3: Carbodiimide-mediated coupling yields the final product with >95% purity after recrystallization .
Functionalization Strategies
Recent advances focus on post-synthetic modifications:
-
Palladium-catalyzed cross-coupling: Introduces aryl/alkyl groups at the thiadiazole’s C4 position .
-
Click chemistry: Azide-alkyne cycloaddition for appending triazole moieties to enhance solubility .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in DMSO (>10 mM) and DMF, sparingly soluble in water (<1 mM) .
-
Stability: Stable under ambient conditions but sensitive to prolonged UV exposure due to the thiadiazole moiety .
Spectroscopic Data
Pharmacological Activity
Kinase Inhibition
The compound exhibits inhibitory activity against protein kinases (e.g., CK2, CDK1/2) due to its ability to occupy the ATP-binding pocket. Structural analogs show IC₅₀ values in the nanomolar range .
Mechanism:
-
Pyrazolo[1,5-a]pyrimidine: Mimics purine bases, facilitating competitive inhibition.
-
Thiadiazole: Enhances binding via sulfur-mediated van der Waals interactions .
Applications in Materials Science
Organic Electronics
The benzo[c] thiadiazole unit confers electron-deficient character, making the compound a candidate for:
Supramolecular Chemistry
-
Crystal engineering: Forms π-stacked dimers with interplanar distances of 3.4 Å .
-
Coordination polymers: Binds transition metals (e.g., Cu²⁺) via the thiadiazole nitrogen .
Recent Advances and Future Directions
Targeted Drug Delivery
Nanoparticle formulations (e.g., PLGA-PEG) improve bioavailability and reduce off-target effects .
Green Synthesis
Microwave-assisted and solvent-free protocols reduce reaction times from hours to minutes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume